Cas no 1365802-18-1 (Imatinib Impurity E)
Imatinib Impurity E Chemical and Physical Properties
Names and Identifiers
-
- 4,4'-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide)
- Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity
- N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide
- 1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine
- Imatinib Impurity E
- 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide]
- HY-131275
- CS-0131974
- CS-0255282
- Benzamide, 4,4'-[1,4-piperazinediylbis(methylene)]bis[N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-; 4,4'-[1,4-Piperazinediylbis(methylene)]bis[N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide]; Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity
- Imatinib Bis Impurity
- AS-80236
- DTXSID30747557
- 4,4'-(Piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide) (Imatinib Impurity)
- N-(4-METHYL-3-{[4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-4-{[4-({4-[(4-METHYL-3-{[4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)CARBAMOYL]PHENYL}METHYL)PIPERAZIN-1-YL]METHYL}BENZAMIDE
- 1365802-18-1
- Benzamide, 4,4'-[1,4-piperazinediylbis(methylene)]bis[N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
- AKOS028109733
- A11670
- DA-74445
-
- MDL: MFCD28969243
- Inchi: 1S/C52H48N12O2/c1-35-7-17-43(29-47(35)61-51-55-23-19-45(59-51)41-5-3-21-53-31-41)57-49(65)39-13-9-37(10-14-39)33-63-25-27-64(28-26-63)34-38-11-15-40(16-12-38)50(66)58-44-18-8-36(2)48(30-44)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42/h3-24,29-32H,25-28,33-34H2,1-2H3,(H,57,65)(H,58,66)(H,55,59,61)(H,56,60,62)
- InChI Key: DZHKYOWYCVBDPW-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)CN1CCN(CC2C=CC(C(NC3C=CC(C)=C(C=3)NC3N=CC=C(C4C=NC=CC=4)N=3)=O)=CC=2)CC1)NC1C=CC(C)=C(C=1)NC1N=CC=C(C2C=NC=CC=2)N=1
Computed Properties
- Exact Mass: 872.40200
- Monoisotopic Mass: 872.40231882g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 66
- Rotatable Bond Count: 16
- Complexity: 1380
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7
- Topological Polar Surface Area: 166Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: >213°C (dec.)
- Solubility: DMSO (Slighlty)
- PSA: 166.08000
- LogP: 9.48480
Imatinib Impurity E Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Imatinib Impurity E Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-131275-1mg |
Imatinib Impurity E |
1365802-18-1 | 96.05% | 1mg |
¥950 | 2024-04-20 | |
| MedChemExpress | HY-131275-5mg |
Imatinib Impurity E |
1365802-18-1 | 96.05% | 5mg |
¥2800 | 2024-04-20 | |
| Alichem | A029185947-25mg |
4,4'-(Piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide) |
1365802-18-1 | 97% | 25mg |
1,308.00 USD | 2021-06-01 | |
| TRC | D291890-2.5mg |
Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity |
1365802-18-1 | 2.5mg |
$ 173.00 | 2023-09-08 | ||
| TRC | D291890-25mg |
Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity |
1365802-18-1 | 25mg |
$ 1367.00 | 2023-09-08 | ||
| Chemenu | CM167903-250mg |
4,4'-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide) |
1365802-18-1 | 97% | 250mg |
$388 | 2023-02-02 | |
| Chemenu | CM167903-1g |
4,4'-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide) |
1365802-18-1 | 97% | 1g |
$881 | 2023-02-02 | |
| eNovation Chemicals LLC | D583895-100mg |
1,4-Bis-[4-[4-Methyl-3-[[4-(pyridin-3-yl)pyriMidin-2-yl]aMino]phenyl]carbaMoyl]benzylpiperazine |
1365802-18-1 | 95% | 100mg |
$335 | 2024-05-24 | |
| eNovation Chemicals LLC | D583895-250mg |
1,4-Bis-[4-[4-Methyl-3-[[4-(pyridin-3-yl)pyriMidin-2-yl]aMino]phenyl]carbaMoyl]benzylpiperazine |
1365802-18-1 | 95% | 250mg |
$615 | 2024-05-24 | |
| eNovation Chemicals LLC | D583895-1g |
1,4-Bis-[4-[4-Methyl-3-[[4-(pyridin-3-yl)pyriMidin-2-yl]aMino]phenyl]carbaMoyl]benzylpiperazine |
1365802-18-1 | 95% | 1g |
$1230 | 2024-05-24 |
Imatinib Impurity E Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on Imatinib Impurity E
Imatinib Impurity E: A Comprehensive Overview
Imatinib, a groundbreaking tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). However, the presence of impurities in pharmaceutical compounds, such as Imatinib Impurity E (CAS No. 1365802-18-1), poses significant challenges in ensuring drug quality and patient safety. This article delves into the characteristics, synthesis, and implications of Imatinib Impurity E, leveraging the latest research findings to provide a comprehensive understanding of this critical topic.
The chemical structure of Imatinib Impurity E is closely related to imatinib mesilate, but it differs in specific functional groups that arise during the manufacturing process. Recent studies have highlighted the importance of identifying and controlling such impurities to meet stringent regulatory standards. Researchers have employed advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to detect and quantify Imatinib Impurity E in pharmaceutical formulations. These methods ensure precise characterization, which is essential for maintaining therapeutic efficacy and minimizing adverse effects.
One of the most significant advancements in understanding Imatinib Impurity E involves its synthetic pathways. Traditional synthesis methods for imatinib often involve multi-step reactions that can introduce unintended by-products. However, recent innovations in medicinal chemistry have focused on optimizing these processes to minimize impurity formation. For instance, researchers have explored alternative reagents and reaction conditions that reduce the likelihood of Imatinib Impurity E formation while enhancing yield and purity of the desired product.
The pharmacokinetic profile of Imatinib Impurity E is another area of active research. Studies have shown that impurities can influence drug absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these effects is crucial for predicting potential drug interactions and optimizing dosing regimens. Recent findings suggest that Imatinib Impurity E exhibits different pharmacokinetic behavior compared to imatinib mesilate, which underscores the need for thorough pharmacokinetic studies in drug development.
In terms of regulatory considerations, global health authorities have established strict guidelines for acceptable levels of impurities in pharmaceuticals. The presence of Imatinib Impurity E must be meticulously monitored throughout the manufacturing process to ensure compliance with these standards. Advanced quality control systems, including real-time monitoring and automated sampling techniques, are being implemented to enhance process efficiency and reduce contamination risks.
Moreover, environmental impact assessments are increasingly being integrated into pharmaceutical manufacturing practices. The production of Imatinib Impurity E generates waste materials that require proper disposal to prevent ecological harm. Researchers are exploring sustainable synthesis methods that minimize waste generation and utilize eco-friendly solvents. These efforts align with global initiatives to promote green chemistry principles in the pharmaceutical industry.
Looking ahead, collaborative efforts between academia and industry are expected to drive further advancements in impurity management. The development of predictive models using artificial intelligence (AI) and machine learning (ML) holds promise for identifying potential impurities early in the drug discovery process. Such models can simulate reaction pathways and predict impurity formation based on reaction conditions, enabling proactive measures to mitigate their occurrence.
In conclusion, Imatinib Impurity E represents a critical challenge in ensuring the quality and safety of imatinib-based therapies. By leveraging cutting-edge research methodologies and adopting sustainable practices, the pharmaceutical industry can effectively address this issue while maintaining high standards of patient care. Continued investment in innovation will be essential to overcoming these challenges and advancing the field of medicinal chemistry.
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